4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol is an organic compound with the molecular formula C9H12ClNO2 It is a phenolic compound with a chloro substituent at the 4-position and a hydroxyethylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitrophenol with ethylene oxide in the presence of a base to form the corresponding hydroxyethyl derivative. This intermediate is then reduced to the amino compound using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and hydroxyethylamino groups can modulate its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: A precursor in the synthesis of 4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol.
4-Chloro-2-aminophenol: A related compound with similar structural features.
2-Hydroxyethylamine: A component in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a chloro and a hydroxyethylamino group on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-2-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c10-8-1-2-9(13)7(5-8)6-11-3-4-12/h1-2,5,11-13H,3-4,6H2 |
InChI Key |
NUIBKSYYEYNMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCO)O |
Origin of Product |
United States |
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